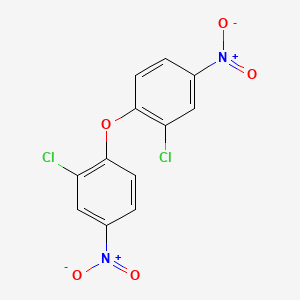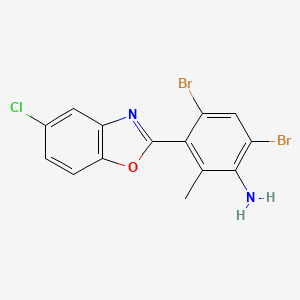
Dimethyl 2,2'-thiobis(3-phenylpropanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,2’-thiobis(3-phenylpropanoate) is an organic compound with the molecular formula C20H22O4S It is a diester derivative of thiobisphenylpropanoic acid, characterized by the presence of two ester groups and a sulfur atom linking two phenylpropanoate moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-thiobis(3-phenylpropanoate) can be synthesized through the esterification of thiobisphenylpropanoic acid with methanol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in a suitable solvent, such as toluene, to facilitate the removal of water formed during the reaction. The reaction conditions may include:
Temperature: Reflux temperature (approximately 110°C)
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or another non-polar solvent
Industrial Production Methods
Industrial production of dimethyl 2,2’-thiobis(3-phenylpropanoate) follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to enhance yield and efficiency. The use of automated systems for precise control of temperature, catalyst concentration, and solvent recovery is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2’-thiobis(3-phenylpropanoate) undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids (e.g., m-chloroperbenzoic acid) under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Amides or other ester derivatives.
Applications De Recherche Scientifique
Dimethyl 2,2’-thiobis(3-phenylpropanoate) has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of dimethyl 2,2’-thiobis(3-phenylpropanoate) involves its interaction with molecular targets through its ester and sulfur functionalities. The ester groups can undergo hydrolysis to release active intermediates, while the sulfur atom can participate in redox reactions. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl 3,3’-thiobis(2-phenylpropanoate)
- Dimethyl 2,2’-dithiobis(3-phenylpropanoate)
- Dimethyl 2,2’-thiobis(3-methylpropanoate)
Uniqueness
Dimethyl 2,2’-thiobis(3-phenylpropanoate) is unique due to the specific positioning of the sulfur atom and the phenyl groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C20H22O4S |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
methyl 2-(1-methoxy-1-oxo-3-phenylpropan-2-yl)sulfanyl-3-phenylpropanoate |
InChI |
InChI=1S/C20H22O4S/c1-23-19(21)17(13-15-9-5-3-6-10-15)25-18(20(22)24-2)14-16-11-7-4-8-12-16/h3-12,17-18H,13-14H2,1-2H3 |
Clé InChI |
YQJRVIRCXOLDDK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1=CC=CC=C1)SC(CC2=CC=CC=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


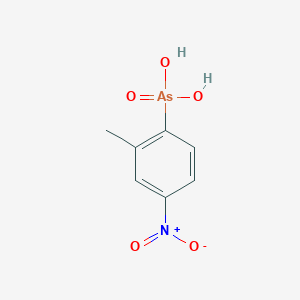
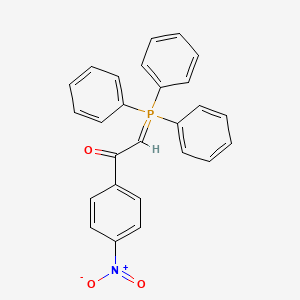
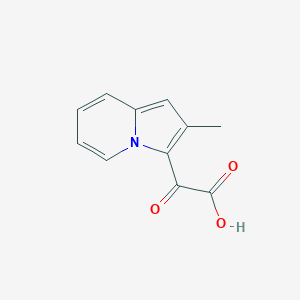
![3-[dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azaniumyl]propyl-dimethyl-[3-[4-[(E,3Z)-3-(3-methyl-1,3-benzothiazol-2-ylidene)prop-1-enyl]pyridin-1-ium-1-yl]propyl]azanium;tetraiodide](/img/structure/B13815413.png)
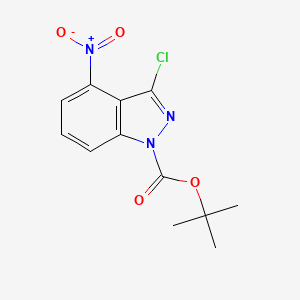
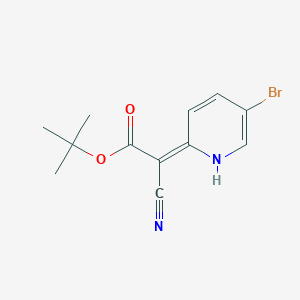
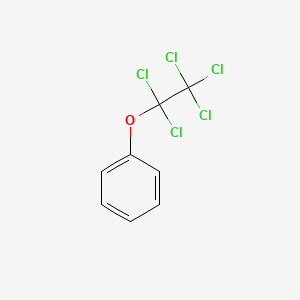
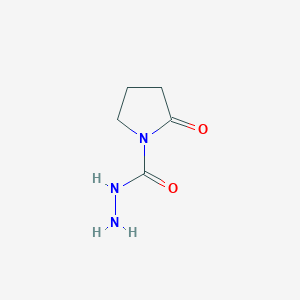
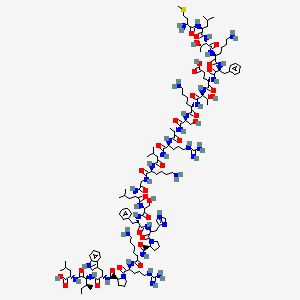

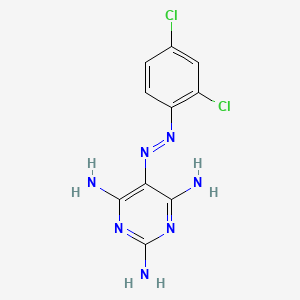
![Dichlorobis[1,1'-thiobis[butane]]platinum](/img/structure/B13815475.png)
